5-benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Description
5-Benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core fused with a [1,4]dioxino ring. Its molecular framework includes a benzyl group at position 5 and a 4-fluorophenyl substituent at position 2. The 8,9-dihydro modification of the dioxane ring enhances structural rigidity and may improve metabolic stability compared to non-hydrogenated analogues .
Pyrazolo[4,3-c]quinolines are pharmacologically significant due to their diverse bioactivities, including anti-inflammatory, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
17-benzyl-14-(4-fluorophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2/c26-18-8-6-17(7-9-18)24-20-15-29(14-16-4-2-1-3-5-16)21-13-23-22(30-10-11-31-23)12-19(21)25(20)28-27-24/h1-9,12-13,15H,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUZWPNTVYQXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C4C3=NN=C4C5=CC=C(C=C5)F)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been shown to interact with acetylcholinesterase (ache) in the cholinergic nervous system. AChE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, and plays a crucial role in nerve impulse transmission.
Mode of Action
It’s worth noting that similar pyrazoline derivatives have shown potential as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders. This suggests that these compounds might inhibit AChE, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic transmission.
Biochemical Pathways
Similar compounds have been associated with the modulation of oxidative stress pathways. These compounds can affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury.
Biological Activity
5-benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. The compound's structure suggests it may possess unique pharmacological properties due to the presence of both dioxino and pyrazoloquinoline moieties. This article explores the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes a benzyl group and a 4-fluorophenyl substituent, which may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the pyrazoloquinoline scaffold. For instance, a derivative known as HSD1787, which possesses a similar core structure, has been shown to inhibit various cancer cell lines effectively. The following table summarizes the growth inhibition (GI50) values of HSD1787 against different cancer types:
| Cancer Type | GI50 (μM) |
|---|---|
| Melanoma | 0.1 |
| Renal | 0.1 |
| Breast | 0.1 |
| Ovarian | 0.1 |
| Leukemia | 0.1 |
These findings suggest that compounds with similar structural features may exhibit potent anticancer activity, making them candidates for further investigation in drug development .
The mechanism by which this compound exerts its effects is likely multifaceted. It may involve:
- Inhibition of Cell Proliferation: Compounds in this class have been observed to interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis: Some studies indicate that these compounds can trigger programmed cell death in malignant cells.
- Targeting Specific Pathways: The presence of the pyrazoloquinoline core suggests potential interactions with signaling pathways involved in cancer progression.
Case Studies
A notable study involving related pyrazoloquinolines demonstrated significant anticancer activity in vitro. The synthesized library was tested against the MDA-MB-231 triple-negative breast cancer cell line and showed promising results with several compounds exhibiting low micromolar activity .
Another investigation into the pharmacological properties of this compound indicated that it could potentially disrupt tumor growth by modulating key oncogenic pathways .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of pyrazolo[4,3-c]quinoline derivatives. Key structural analogues include:
*Inferred molecular formula based on structural similarity to analogues.
Pharmacological Comparisons
- Anti-Inflammatory Activity: Pyrazolo[4,3-c]quinolines with electron-withdrawing substituents (e.g., 4-fluorophenyl) exhibit potent inhibition of nitric oxide (NO) production. For example, compound 2a (3-amino-4-phenylamino derivative) showed an IC50 of 0.39 µM but high cytotoxicity (9% cell survival at 10 µM) . The benzyl and 4-fluorophenyl groups in the target compound may balance potency and safety.
- Anticancer Potential: Derivatives like 9a (2-phenylpyrazolo[4,3-c]quinoline) demonstrate anti-angiogenic activity, suggesting that the target compound’s benzyl group could modulate similar pathways .
- Synthetic Challenges : Analogues with ortho-substituted fluorophenyl groups (e.g., 2-fluorobenzyl in ) show reduced bioactivity compared to para-substituted derivatives, likely due to steric hindrance .
Physicochemical Properties
- Metabolic Stability: The 8,9-dihydrodioxino ring reduces oxidation susceptibility relative to non-hydrogenated derivatives .
Research Findings and Implications
- Synthetic Routes: Pyrazolo[4,3-c]quinolines are typically synthesized via reductive cyclization of α,β-unsaturated ketones or Morita-Baylis-Hillman (MBH) adducts . The target compound’s dioxino ring likely requires specialized cyclization conditions.
- Structure-Activity Relationships (SAR): 4-Fluorophenyl at R2: Enhances target binding via electron-withdrawing effects. Benzyl at R1: Increases lipophilicity and may improve CNS activity. Dihydrodioxino Ring: Improves stability but may reduce solubility compared to methoxy-substituted analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
